(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
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Overview
Description
The compound (4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a piperazine ring, and a tetrahydrofuran ring . The triazolopyrimidine ring is a heterocyclic compound that has been used in various areas of drug design due to its versatility .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives has been reported in several studies . A common strategy involves the scaffold replacement/ring cleavage strategy . The choice of substituents can significantly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The triazolopyrimidine ring system is isoelectronic with that of purines, making it a potential surrogate of the purine ring . Depending on the choice of substituents, the triazolopyrimidine ring can also serve as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidine derivatives are diverse and depend on the specific substituents present in the molecule. The triazolopyrimidine ring has been described as a versatile scaffold with applications beyond isosteric replacement strategies .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives can be influenced by the choice of substituents. For example, replacement of the purine ring with the triazolopyrimidine ring can significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .Scientific Research Applications
Antagonist Activity
Compounds with structures similar to the queried molecule have been explored for their antagonist activity, particularly against 5-HT2 receptors. One study presented the synthesis and evaluation of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. These compounds, especially those with a piperazine or piperidine group, exhibited potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity in vivo (Watanabe et al., 1992).
Antihypertensive Agents
A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which share structural motifs with the queried compound, were synthesized and evaluated for their antihypertensive activity. Some derivatives demonstrated promising activity, indicating the potential utility of such compounds in therapeutic applications (Bayomi et al., 1999).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial properties. Some of these compounds, which include piperazine moieties similar to the queried compound, showed good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Synthesis in Supercritical Conditions
The synthesis of related compounds, such as 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, has been achieved in supercritical carbon dioxide, showcasing an environmentally friendly approach to synthesizing complex heterocyclic compounds (Baklykov et al., 2019).
Positive Inotropic Evaluation
Derivatives bearing substituted piperazine moieties, akin to the queried compound, have been synthesized and evaluated for their positive inotropic activity. Some of these compounds exhibited favorable activities, suggesting their potential in developing treatments for heart-related conditions (Ma et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various types of cancers .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition is achieved through a mechanism that involves the compound binding to the EGFR, thereby preventing the receptor from activating its downstream signaling pathways .
Biochemical Pathways
The inhibition of EGFR by the compound affects several biochemical pathways. Primarily, it impacts the cell proliferation and survival pathways . By inhibiting EGFR, the compound prevents the activation of these pathways, leading to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are often well distributed throughout the body .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells where EGFR is overexpressed . This leads to a reduction in tumor size and potentially to the elimination of the cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells
Safety and Hazards
Future Directions
The triazolopyrimidine scaffold has found numerous applications in medicinal chemistry and continues to be a focus of research. Future directions could include the design of new triazolopyrimidine derivatives with improved biological activity and selectivity, as well as further exploration of their mechanisms of action .
properties
IUPAC Name |
[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-2-22-14-12(18-19-22)13(16-10-17-14)20-5-7-21(8-6-20)15(23)11-4-3-9-24-11/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZPKXNDZXJNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCCO4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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